molecular formula C8H16ClNO2 B6166791 4-(pyrrolidin-3-yl)butanoic acid hydrochloride CAS No. 2098029-39-9

4-(pyrrolidin-3-yl)butanoic acid hydrochloride

Cat. No. B6166791
CAS RN: 2098029-39-9
M. Wt: 193.7
InChI Key:
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Description

4-(pyrrolidin-3-yl)butanoic acid hydrochloride is a chemical compound with the molecular weight of 193.67 . It is a powder in physical form . The IUPAC name for this compound is 4-(pyrrolidin-3-yl)butanoic acid hydrochloride .


Synthesis Analysis

The synthesis of compounds like 4-(pyrrolidin-3-yl)butanoic acid hydrochloride often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The InChI code for 4-(pyrrolidin-3-yl)butanoic acid hydrochloride is 1S/C8H15NO2.ClH/c10-8(11)3-1-2-7-4-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The pyrrolidine ring, a key component of 4-(pyrrolidin-3-yl)butanoic acid hydrochloride, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

4-(pyrrolidin-3-yl)butanoic acid hydrochloride is a powder with a molecular weight of 193.67 . The storage temperature is 4 degrees Celsius .

Safety and Hazards

The compound has been classified as having Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 hazard classifications . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(pyrrolidin-3-yl)butanoic acid hydrochloride involves the reaction of pyrrolidine with butyric anhydride to form 4-(pyrrolidin-3-yl)butanoic acid, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Pyrrolidine", "Butyric anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with butyric anhydride in the presence of a catalyst such as triethylamine to form 4-(pyrrolidin-3-yl)butanoic acid.", "Step 2: The resulting acid is dissolved in a suitable solvent such as ethanol or water and reacted with hydrochloric acid to form the hydrochloride salt of 4-(pyrrolidin-3-yl)butanoic acid." ] }

CAS RN

2098029-39-9

Product Name

4-(pyrrolidin-3-yl)butanoic acid hydrochloride

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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